molecular formula C12H14N4OS B2587066 3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide CAS No. 328068-90-2

3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No. B2587066
CAS RN: 328068-90-2
M. Wt: 262.33
InChI Key: KVGDNMYRQWQILB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-naphthyridines, including derivatives like our compound, has been an area of active research. One synthetic route involves the reaction of 3-amino-4-methyl pyridine with acetaldehyde, leading to the formation of 2,8-Dimethyl-1,5-naphthyridine . Additionally, starting from 6-methoxy-3-aminopyridine, a similar approach yields 2-hydroxy-6-methyl-1,5-naphthyridine .


Molecular Structure Analysis

The molecular formula of our compound is C19H18N2O2S . It exhibits a tetrahydrothieno[2,3-b][1,6]naphthyridine core, with an amino group at position 3 and a methyl group at position 6. The presence of the thiazole moiety (4-methyl-1,3-thiazol-2-yl) adds to its structural complexity .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridines involves interactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modification of side chains. These reactions contribute to the diversity of biological activities exhibited by these compounds .

Scientific Research Applications

Comprehensive Analysis of 3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide Applications

The compound 3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide is a derivative of the 1,6-naphthyridine class, which has been extensively studied for its diverse biological activities. Below is a detailed analysis of the unique scientific research applications of this compound, focusing on six distinct fields:

Anticancer Activity: 1,6-Naphthyridines have shown promising results in the fight against cancer. The specific functionalization of the naphthyridine core can lead to compounds with significant anticancer properties. Studies have correlated the structure-activity relationship (SAR) of these compounds with their effectiveness in inhibiting various cancer cell lines .

Anti-HIV Properties: The modification of the naphthyridine core has also been associated with anti-HIV activity. For instance, N-arylated/chromone/acid appended 1,6-naphthyridines have been identified as potential anti-HIV agents . This opens up avenues for the development of new therapeutic agents targeting HIV.

Antimicrobial Applications: Naphthyridine derivatives have been explored for their antimicrobial properties. The structural diversity of these compounds allows for the targeting of different microbial strains, potentially leading to the development of new antibiotics .

Analgesic and Anti-inflammatory Uses: The analgesic and anti-inflammatory activities of naphthyridines make them candidates for the development of pain relief and anti-inflammatory medications. Their ability to modulate biological pathways related to inflammation and pain perception is of significant interest .

Antioxidant Effects: Oxidative stress is a common pathway in many diseases, and naphthyridines have shown antioxidant properties that could be harnessed in the treatment of diseases caused by oxidative damage .

Agricultural Applications: Beyond medical applications, naphthyridines have potential uses in agriculture. Their chemical properties could be utilized in the development of pesticides or growth regulators, contributing to crop protection and yield improvement .

Industrial Endeavors: The versatility of naphthyridines extends to industrial applications, where they can be used in the synthesis of complex molecules or as intermediates in chemical reactions .

Photophysical Applications: Lastly, the photophysical properties of naphthyridines are being explored for use in diagnostics and the treatment of human diseases. Their unique light-absorbing and emitting characteristics make them suitable for applications in medical imaging and photodynamic therapy .

properties

IUPAC Name

3-amino-6-methyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-16-3-2-8-6(5-16)4-7-9(13)10(11(14)17)18-12(7)15-8/h4H,2-3,5,13H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGDNMYRQWQILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

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